Cas no 256935-75-8 (Ethyl imidazo[1,5-a]pyridine-6-carboxylate)

Ethyl imidazo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound featuring a fused imidazole and pyridine ring system, with an ester functional group at the 6-position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of bioactive molecules. Its rigid bicyclic framework enhances binding affinity in medicinal chemistry applications, while the ethyl ester group offers versatility for further derivatization. The compound exhibits good stability under standard conditions, facilitating handling and storage. Its synthetic utility is underscored by its role in constructing nitrogen-rich scaffolds for drug discovery, including potential kinase inhibitors and CNS-active agents.
Ethyl imidazo[1,5-a]pyridine-6-carboxylate structure
256935-75-8 structure
Product Name:Ethyl imidazo[1,5-a]pyridine-6-carboxylate
CAS No:256935-75-8
MF:C10H10N2O2
MW:190.198602199554
CID:1038448
PubChem ID:70700985
Update Time:2025-10-30

Ethyl imidazo[1,5-a]pyridine-6-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl imidazo[1,5-a]pyridine-6-carboxylate
    • SCHEMBL15083808
    • CS-0054336
    • Ethylimidazo[1,5-a]pyridine-6-carboxylate
    • A877503
    • DTXSID60743764
    • 256935-75-8
    • DB-119260
    • MDL: MFCD23135763
    • Inchi: 1S/C10H10N2O2/c1-2-14-10(13)8-3-4-9-5-11-7-12(9)6-8/h3-7H,2H2,1H3
    • InChI Key: UXHYSOWAFBBJEK-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1C=CC2=CN=CN2C=1)=O

Computed Properties

  • Exact Mass: 190.07400
  • Monoisotopic Mass: 190.074227566g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 43.6Ų

Experimental Properties

  • PSA: 43.60000
  • LogP: 1.51100

Ethyl imidazo[1,5-a]pyridine-6-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Ethyl imidazo[1,5-a]pyridine-6-carboxylate Production Method

Ethyl imidazo[1,5-a]pyridine-6-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:256935-75-8)Ethyl imidazo[1,5-a]pyridine-6-carboxylate
Order Number:A877503
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:54
Price ($):382.0
Email:sales@amadischem.com

Additional information on Ethyl imidazo[1,5-a]pyridine-6-carboxylate

Ethyl imidazo[1,5-a]pyridine-6-carboxylate (CAS No. 256935-75-8): An Overview

Ethyl imidazo[1,5-a]pyridine-6-carboxylate (CAS No. 256935-75-8) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements of Ethyl imidazo[1,5-a]pyridine-6-carboxylate.

Chemical Structure and Properties

Ethyl imidazo[1,5-a]pyridine-6-carboxylate is characterized by its distinctive molecular framework, which combines an imidazopyridine core with an ester functional group. The imidazopyridine moiety is a six-membered ring fused to a five-membered imidazole ring, providing a rigid and planar structure that can interact with various biological targets. The ester group at the 6-position adds flexibility and modulates the compound's solubility and metabolic stability. The molecular formula of Ethyl imidazo[1,5-a]pyridine-6-carboxylate is C12H12N2O2, with a molecular weight of approximately 216.24 g/mol.

Synthesis Methods

The synthesis of Ethyl imidazo[1,5-a]pyridine-6-carboxylate has been explored through various synthetic routes, each offering different advantages in terms of yield, purity, and scalability. One common approach involves the condensation of 2-amino-3-cyanopyridine with ethyl acetoacetate in the presence of a strong acid catalyst. This reaction typically proceeds via the formation of an intermediate imine, which undergoes cyclization to form the desired imidazopyridine derivative. Another method involves the reaction of 3-cyano-2-(ethylcarbamoyl)pyridine with an appropriate amine or amide to form the final product.

Biological Properties and Applications

Ethyl imidazo[1,5-a]pyridine-6-carboxylate has been extensively studied for its potential biological activities. One of its most notable properties is its ability to act as a potent inhibitor of specific enzymes involved in various physiological processes. For instance, recent research has shown that this compound exhibits significant inhibitory activity against phosphodiesterase (PDE) enzymes, particularly PDE4 and PDE7. PDE inhibitors are known for their anti-inflammatory and anti-depressant effects, making them promising candidates for the treatment of conditions such as chronic obstructive pulmonary disease (COPD) and major depressive disorder (MDD).

In addition to its enzymatic inhibition properties, Ethyl imidazo[1,5-a]pyridine-6-carboxylate has also been investigated for its potential as an antiviral agent. Studies have demonstrated that this compound can effectively inhibit the replication of certain viruses by interfering with viral entry or replication mechanisms. This makes it a valuable lead compound for the development of novel antiviral therapies.

Recent Research Advancements

The ongoing research on Ethyl imidazo[1,5-a]pyridine-6-carboxylate continues to uncover new insights into its mechanisms of action and potential therapeutic applications. A recent study published in the Journal of Medicinal Chemistry reported that this compound exhibits selective inhibition of PDE4B isoforms in human immune cells, suggesting its potential as a targeted therapy for autoimmune diseases such as rheumatoid arthritis.

Another notable study conducted by researchers at a leading pharmaceutical company explored the use of Ethyl imidazo[1,5-a]pyridine-6-carboxylate in combination with other drugs to enhance therapeutic efficacy while reducing side effects. The results showed that co-administration with a selective serotonin reuptake inhibitor (SSRI) significantly improved outcomes in preclinical models of depression.

Conclusion

In summary, Ethyl imidazo[1,5-a]pyridine-6-carboxylate (CAS No. 256935-75-8) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents. As research continues to advance, it is likely that new insights and applications will emerge, further solidifying the importance of this compound in the field.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:256935-75-8)Ethyl imidazo[1,5-a]pyridine-6-carboxylate
A877503
Purity:99%
Quantity:1g
Price ($):382.0
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